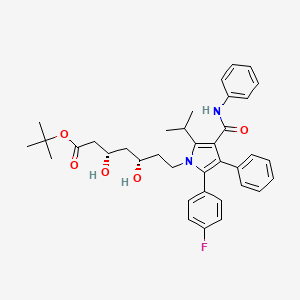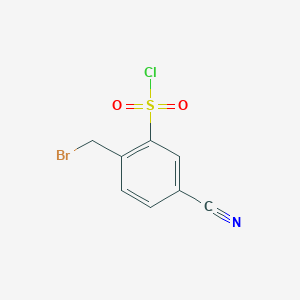![molecular formula C9H9ClN4O B12949561 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is an organic compound belonging to the pyrrolopyrimidine class. This compound is notable for its role as an intermediate in the synthesis of ribociclib, a selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) used in cancer therapy, particularly for hormone receptor-positive breast cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves multiple steps. One common method starts with 5-bromo-2,4-dichloropyrimidine, which undergoes selective N-alkylation with cyclopentylamine to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This intermediate then undergoes a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne, followed by cyclization and hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, green chemistry principles are increasingly applied to optimize the synthesis process. For instance, the use of non-hazardous and renewable solvents like ethanol and dimethyl sulfoxide (DMSO) has been explored. Zinc dust is employed for hydrodechlorination reactions, and DMAP catalyzed ester hydrolysis is performed using ethanol instead of methanol .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrodechlorination: Zinc dust in ethanol can be used to remove the chlorine atom.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Hydrodechlorination: Zinc dust and ethanol are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine derivative of the original compound.
Applications De Recherche Scientifique
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is primarily used as an intermediate in the synthesis of ribociclib, which is a potent inhibitor of CDK4/6. This makes it valuable in cancer research, particularly in the development of therapies for hormone receptor-positive breast cancer.
Mécanisme D'action
As an intermediate in the synthesis of ribociclib, 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide contributes to the inhibition of CDK4/6. Ribociclib binds to these kinases, preventing them from phosphorylating the retinoblastoma protein (Rb), which in turn halts cell cycle progression from the G1 to the S phase. This mechanism is crucial in controlling the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 5-bromo-2,4-dichloropyrimidine
- 3,3-diethoxy-propyne
Uniqueness
What sets 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide apart is its specific role in the synthesis of ribociclib, a clinically approved cancer therapy. Its unique structure allows for the selective inhibition of CDK4/6, making it a critical component in targeted cancer treatments .
Propriétés
Formule moléculaire |
C9H9ClN4O |
|---|---|
Poids moléculaire |
224.65 g/mol |
Nom IUPAC |
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H9ClN4O/c1-14(2)8(15)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,1-2H3,(H,11,12,13) |
Clé InChI |
DEOFCSXPXFLVCE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




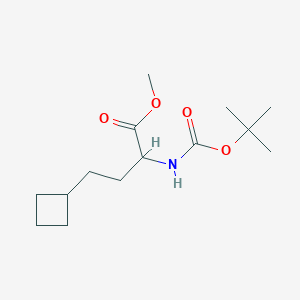
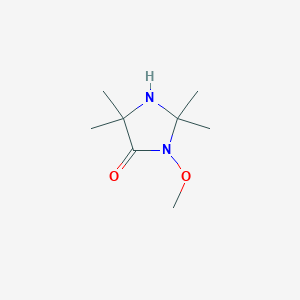
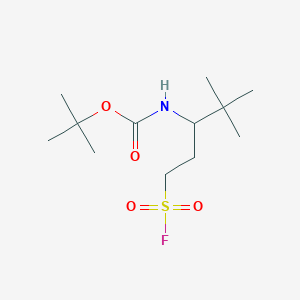

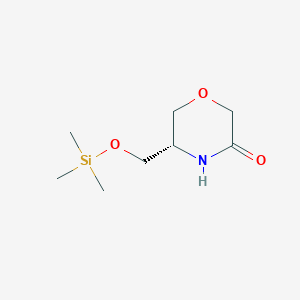
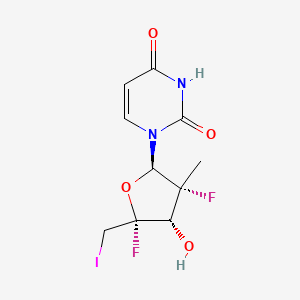

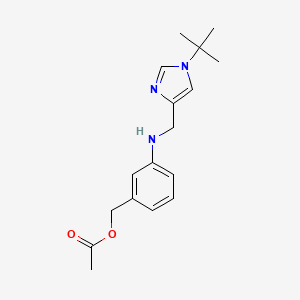

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
